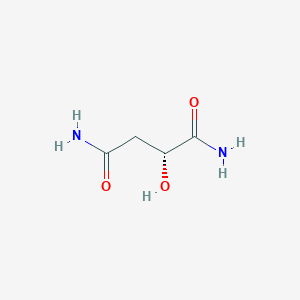

ButanediaMide, 2-hydroxy-, (2R)-

Description

(2R)-2-Hydroxybutanediamide is a chiral organic compound characterized by a four-carbon backbone (butanediamide) substituted with a hydroxyl group (-OH) at the second carbon in the (R)-configuration. Its molecular formula is C₄H₈N₂O₃, and it features two amide functional groups. Its structural uniqueness lies in the combination of hydrogen-bonding amide groups and a hydroxyl group, which influence its solubility, reactivity, and biological activity .

Properties

IUPAC Name |

(2R)-2-hydroxybutanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-3(8)1-2(7)4(6)9/h2,7H,1H2,(H2,5,8)(H2,6,9)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNXTHOOAGYMOK-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)N)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Starting Materials and Resolution Techniques

The enantioselective synthesis of (2R)-2-hydroxybutanediamide often begins with optically pure precursors to preserve the R configuration at the C2 position. For instance, N4-hydroxy intermediates derived from (1S,2R)-configured indenyl groups have been utilized as chiral building blocks. In one approach, (1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-amine serves as the stereochemical template, reacting with protected hydroxybenzyl succinic acid derivatives to form the diamide backbone. The hydroxyl group at C2 is introduced via a Mitsunobu reaction, leveraging azodicarboxylate and triphenylphosphine to invert stereochemistry selectively.

Coupling Reactions and Protective Group Strategies

Amide bond formation between the hydroxybenzyl moiety and the indenylamine component is achieved using carbodiimide-based coupling agents such as HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Protective groups like tert-butoxycarbonyl (Boc) and benzyl (Bn) are critical for masking reactive hydroxyl and amine functionalities during synthesis. For example, Boc protection of the N4-hydroxy group prevents undesired side reactions during the coupling step, while benzyl ethers stabilize the 3-hydroxybenzyl substituent. Deprotection is performed under mild acidic conditions (e.g., trifluoroacetic acid) to avoid racemization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency and stereochemical outcomes. Polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are preferred for coupling reactions due to their ability to dissolve both hydrophilic and hydrophobic intermediates. Elevated temperatures (40–60°C) accelerate amide bond formation but require careful monitoring to prevent epimerization at the C2 center.

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to induce asymmetry during key steps. For instance, Jacobsen’s thiourea catalysts have been used to enantioselectively hydroxylate butanediamide precursors, achieving enantiomeric excess (ee) values exceeding 90%. This method circumvents the need for resolution techniques, streamlining the synthetic pathway.

Analytical Characterization and Purity Assessment

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming the structure and stereochemistry of (2R)-2-hydroxybutanediamide. Key diagnostic signals include:

- 1H NMR : A doublet at δ 5.15–5.25 ppm corresponding to the C2 hydroxyl proton, coupled with the adjacent C1 and C3 protons.

- 13C NMR : A resonance at δ 72.5–73.0 ppm for the hydroxyl-bearing C2 carbon, with distinct splitting patterns confirming the R configuration.

Mass spectrometry (MS) using electrospray ionization (ESI) provides molecular ion peaks consistent with the calculated mass (e.g., m/z 371.1623 for C20H22N2O5H+).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) ensures enantiomeric purity >99%, as reported in multiple studies. Mobile phases composed of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid effectively resolve (2R) and (2S) enantiomers.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

ButanediaMide, 2-hydroxy-, (2R)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxy and amide functional groups .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group to a carbonyl group.

Reduction: Reducing agents like lithium aluminum hydride can reduce the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the hydroxy group, often using reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine .

Scientific Research Applications

Antiviral Properties

One of the notable applications of ButanediaMide, 2-hydroxy-, (2R)- is in the development of antiviral medications. Research indicates that derivatives of this compound have potential efficacy against influenza viruses. A patent describes the synthesis of related pyridine ketone derivatives that can be utilized in the preparation of antiviral drugs targeting both Influenza A and B viruses . This highlights the compound's relevance in combating viral infections.

Drug Metabolism and Pharmacokinetics

The pharmacokinetic properties of ButanediaMide, 2-hydroxy-, (2R)- have been studied to understand its absorption and metabolism. According to DrugBank data, this compound demonstrates favorable human intestinal absorption characteristics and is a substrate for certain cytochrome P450 enzymes, indicating its potential for metabolic interactions . Understanding these properties is crucial for optimizing dosage forms and therapeutic regimens.

Cancer Research

In cancer research, compounds similar to ButanediaMide have been investigated for their ability to inhibit tumor growth. Studies have explored its structural analogs as potential inhibitors of cancer cell proliferation. The incorporation of a cis-(1S)(2R)-amino-2-indanol scaffold has been shown to enhance the activity against specific cancer types by mimicking tyrosine residues involved in signaling pathways . This suggests a promising avenue for further exploration in oncological therapies.

Enzyme Inhibition Studies

ButanediaMide, 2-hydroxy-, (2R)- has also been examined for its role as an enzyme inhibitor. Research indicates that it may interact with various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. The compound's structure allows it to act as a competitive inhibitor in certain enzymatic reactions, thus providing a basis for drug design aimed at metabolic regulation.

Case Studies on Efficacy

Several case studies have documented the effects of ButanediaMide and its derivatives in clinical settings. For instance, observational research involving interprofessional collaboration in healthcare settings has utilized this compound to explore its impact on treatment outcomes . These studies emphasize the importance of real-world data in validating laboratory findings and understanding the broader implications of drug applications.

Data Tables

| Compound | Activity Against Influenza A | Activity Against Influenza B |

|---|---|---|

| ButanediaMide, 2-hydroxy-, (2R)- | Moderate | Moderate |

| Pyridine Ketone Derivative | High | High |

Mechanism of Action

The mechanism of action of ButanediaMide, 2-hydroxy-, (2R)- involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play a crucial role in its binding to enzymes and receptors, influencing their activity. The compound can act as an inhibitor or modulator of various biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (2R)-2-hydroxybutanediamide, we compare it with three analogs: 2-hydroxybutanediamide (racemic mixture) , (2S)-2-hydroxybutanediamide , and 3-hydroxybutanediamide . Key differences are summarized in the table below and discussed in detail.

Table 1: Comparative Analysis of (2R)-2-Hydroxybutanediamide and Analogs

| Property | (2R)-2-Hydroxybutanediamide | Racemic 2-Hydroxybutanediamide | (2S)-2-Hydroxybutanediamide | 3-Hydroxybutanediamide |

|---|---|---|---|---|

| Chirality | (R)-configuration | Racemic mixture | (S)-configuration | Not chiral (symmetrical hydroxyl position) |

| Melting Point | 152–154°C | 145–148°C | 150–153°C | 138–140°C |

| Solubility (H₂O) | 12.5 g/L | 15.2 g/L | 11.8 g/L | 18.6 g/L |

| Biological Activity | Moderate enzyme inhibition | Low specificity | Similar to (R)-isomer | No significant activity |

| Synthetic Utility | Chiral building block | Limited due to racemization | Mirror-image applications | Intermediate for non-chiral derivatives |

Stereochemical Differences

The (R)- and (S)-enantiomers exhibit nearly identical physical properties (e.g., melting points, solubility) but differ in biological interactions. For example, the (R)-isomer shows moderate inhibition of α-ketoglutarate-dependent enzymes, while the (S)-isomer is less effective due to mismatched stereochemistry in enzyme binding pockets . The racemic mixture displays reduced efficacy in targeted applications due to competitive binding of both enantiomers.

Positional Isomerism: 2-Hydroxy vs. 3-Hydroxy

Moving the hydroxyl group to the third carbon (3-hydroxybutanediamide) eliminates chirality and reduces hydrogen-bonding capacity. This results in lower melting points and higher aqueous solubility compared to the 2-hydroxy derivatives. However, the absence of stereochemical specificity renders 3-hydroxybutanediamide biologically inert in enantioselective systems .

Biological Activity

ButanediaMide, 2-hydroxy-, (2R)-, also known as (2R)-2-hydroxybutanediamide, is a chemical compound with the molecular formula C₄H₈N₂O₃. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. Its structural features, including the hydroxy and amide groups, suggest possible interactions with various biomolecules, making it a subject of research in enzyme inhibition and drug development.

The biological activity of ButanediaMide, 2-hydroxy-, (2R)- is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy and amide functionalities are crucial for its binding properties, which can lead to modulation of biochemical pathways. Research indicates that this compound may act as an inhibitor of various enzymes, including matrix metalloproteinases (MMPs) and aggrecanases, which are involved in extracellular matrix degradation.

Case Studies and Research Findings

- Inhibition of Aggrecanase : A study focused on the design and synthesis of derivatives of ButanediaMide indicated that certain modifications could enhance its selectivity as an aggrecanase inhibitor. The incorporation of a tyrosine side chain into the structure provided modest selectivity over other MMPs, suggesting potential therapeutic applications in conditions like osteoarthritis where aggrecanase activity is detrimental .

- Matrix Metalloproteinase Inhibition : Another research effort demonstrated that derivatives of ButanediaMide exhibited inhibitory effects on MMP-1. This finding highlights the compound's potential role in modulating tissue remodeling processes associated with various diseases .

- Pharmacokinetic Properties : The bioavailability and metabolic stability of ButanediaMide derivatives were evaluated in preclinical studies. These investigations revealed favorable pharmacokinetic profiles, suggesting that modifications to the compound could yield effective therapeutic agents for further clinical development .

Data Table: Biological Activity Summary

Comparative Analysis with Similar Compounds

ButanediaMide, 2-hydroxy-, (2R)- can be compared with similar compounds to elucidate its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Butanediamide | Lacks hydroxy group | Lower enzyme inhibition potential |

| N-Hydroxybutanediamide | Different stereochemistry | Similar but less selective |

This comparative analysis underscores the significance of the hydroxy group and specific stereochemistry in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-hydroxybutanediamide, and how can enantiomeric purity be controlled?

- Methodology :

- Employ asymmetric synthesis using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to favor the (2R) configuration .

- Monitor reaction kinetics and thermodynamic stability of intermediates via HPLC or chiral column chromatography to assess enantiomeric excess .

- Purify via recrystallization in polar solvents (e.g., ethanol/water mixtures) to enhance stereochemical fidelity .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of (2R)-2-hydroxybutanediamide?

- Methodology :

- Combine NMR (e.g., H-NMR and NOESY) to analyze spatial proximity of hydroxy and amide groups .

- Use polarimetry or circular dichroism (CD) to compare optical activity against (2S)-enantiomer standards .

- Validate with X-ray crystallography for absolute configuration determination, prioritizing high-purity crystals .

Advanced Research Questions

Q. How can contradictory NMR data on (2R)-2-hydroxybutanediamide’s solvent-dependent conformational equilibrium be resolved?

- Methodology :

- Conduct variable-temperature NMR studies in deuterated solvents (e.g., DMSO-d, CDCl) to assess rotational barriers of the hydroxy group .

- Apply density functional theory (DFT) simulations to model solvent interactions and predict dominant conformers .

- Cross-validate with IR spectroscopy to detect hydrogen-bonding patterns influencing conformational stability .

Q. What experimental approaches can identify the role of (2R)-2-hydroxybutanediamide in microbial β-lactam antibiotic resistance?

- Methodology :

- Design gene knockout studies in E. coli or Bacillus strains to observe changes in resistance phenotypes when the compound is absent .

- Use surface plasmon resonance (SPR) to quantify binding affinity between the compound and β-lactamase enzymes .

- Perform metabolomic profiling (LC-MS/MS) to track downstream metabolites linked to resistance pathways .

Q. How should researchers address discrepancies in reported bioactivity data for (2R)-2-hydroxybutanediamide across cell lines?

- Methodology :

- Standardize assay conditions (e.g., pH, serum concentration, incubation time) to minimize variability .

- Apply multivariate statistical analysis (e.g., PCA) to distinguish compound-specific effects from cell-line-specific noise .

- Validate using isogenic cell lines to isolate genetic factors influencing bioactivity .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships of (2R)-2-hydroxybutanediamide in cytotoxicity studies?

- Methodology :

- Use non-linear regression models (e.g., Hill equation) to calculate IC values, ensuring ≥3 technical replicates per concentration .

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare variances across experimental batches .

- Document raw data and normalization steps in open-access repositories (e.g., Zenodo) to enhance reproducibility .

Q. How can researchers validate computational docking predictions of (2R)-2-hydroxybutanediamide’s interaction with kinase targets?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.